molecular formula C9H17ClO B13171575 2-Butyl-2-(chloromethyl)oxolane

2-Butyl-2-(chloromethyl)oxolane

Cat. No.: B13171575
M. Wt: 176.68 g/mol
InChI Key: ATYQTHVLQRYLQO-UHFFFAOYSA-N
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Description

2-Butyl-2-(chloromethyl)oxolane is an organic compound with the molecular formula C₉H₁₇ClO It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-2-(chloromethyl)oxolane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the halocyclization of alcohols, where an alcohol precursor undergoes intramolecular cyclization in the presence of a halogenating agent . This method ensures the formation of the oxolane ring with the chloromethyl group attached.

Industrial Production Methods

Industrial production of this compound may involve large-scale halocyclization processes, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and concentration of reagents, are carefully controlled to ensure efficient production. The compound is then purified using techniques like distillation or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-2-(chloromethyl)oxolane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve mild temperatures and solvents like ethanol or acetone.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation might produce a carboxylic acid or ketone derivative .

Scientific Research Applications

2-Butyl-2-(chloromethyl)oxolane has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used to study the effects of oxolane derivatives on biological systems, including their interactions with enzymes and receptors.

    Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2-Butyl-2-(chloromethyl)oxolane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to modifications in the structure and function of the target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butyl-2-(chloromethyl)oxolane is unique due to its specific ring structure and the presence of the chloromethyl group. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications. Its ability to undergo various chemical reactions and its potential use in diverse fields highlight its versatility and importance in scientific research .

Properties

Molecular Formula

C9H17ClO

Molecular Weight

176.68 g/mol

IUPAC Name

2-butyl-2-(chloromethyl)oxolane

InChI

InChI=1S/C9H17ClO/c1-2-3-5-9(8-10)6-4-7-11-9/h2-8H2,1H3

InChI Key

ATYQTHVLQRYLQO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCCO1)CCl

Origin of Product

United States

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